2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its pharmacological relevance in kinase inhibition and anticancer activity . Key structural features include:
- Pyrazolo[3,4-d]pyrimidin-4-one core: A heterocyclic system contributing to hydrogen bonding and π-π stacking interactions with biological targets .
- Sulfanyl bridge at position 6: Enhances metabolic stability compared to ether or methylene linkages .
- N-[3-(trifluoromethyl)phenyl]acetamide substituent: The trifluoromethyl group improves lipophilicity and bioavailability, critical for membrane penetration .
Properties
IUPAC Name |
2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N5O2S/c21-20(22,23)12-5-4-6-13(9-12)25-16(29)11-31-19-26-17-15(10-24-27-17)18(30)28(19)14-7-2-1-3-8-14/h1-10H,11H2,(H,24,27)(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPNELRMMCMDBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(NN=C3)N=C2SCC(=O)NC4=CC=CC(=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common method starts with the preparation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved by the cyclization of appropriate hydrazine derivatives with β-diketones under acidic conditions. The resulting intermediate is then subjected to further functionalization to introduce the phenyl and trifluoromethylphenyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the pyrazolo[3,4-d]pyrimidine core or the phenyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit notable antimicrobial properties. Studies have shown that compounds with similar structures can inhibit various bacterial strains and fungi. For instance:
- A series of pyrazolo derivatives demonstrated significant efficacy against Staphylococcus aureus and Escherichia coli, with some exhibiting MIC values lower than those of conventional antibiotics .
Antitumor Activity
The antitumor potential of pyrazolo[3,4-d]pyrimidines is well-documented. These compounds have been shown to modulate pathways involved in cell proliferation and apoptosis:
- One study highlighted that derivatives targeting serine-threonine kinases could effectively inhibit tumor growth in vitro and in vivo models .
Anti-inflammatory Properties
Compounds containing the pyrazolo[3,4-d]pyrimidine framework have been investigated for their anti-inflammatory effects. The modulation of inflammatory cytokines and pathways suggests potential therapeutic uses in conditions like arthritis and other inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of several pyrazolo[3,4-d]pyrimidine derivatives, including the compound . The results indicated that it exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics in certain tests .
Case Study 2: Antitumor Mechanisms
Another research project focused on the antitumor mechanisms of similar compounds. It was found that these derivatives could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins . This suggests that the compound could be further explored for its potential use in cancer therapy.
Mechanism of Action
The mechanism of action of 2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide involves the inhibition of specific kinases. These kinases are enzymes that play a crucial role in cell signaling pathways, and their inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent signaling.
Comparison with Similar Compounds
Key Research Findings
- Anticancer Activity : The target compound shows IC50 = 12 nM against A549 lung cancer cells, outperforming analogues with IC50 values >50 nM .
- Kinase Inhibition : Selective inhibition of EGFR (IC50 = 8 nM) vs. VEGFR2 (IC50 = 210 nM), a profile distinct from analogues with broader kinase inhibition .
Notes
Synthetic Challenges : The trifluoromethyl group complicates large-scale synthesis due to fluorination steps .
Biological Activity
The compound 2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a novel synthetic derivative with potential therapeutic applications. Its structure suggests possible interactions with various biological targets, particularly in the realm of kinase modulation and anti-inflammatory activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazolo-pyrimidine core, which is known for its diverse biological activities. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving bioavailability.
Chemical Formula: C17H15F3N4OS
Molecular Weight: 368.39 g/mol
CAS Number: [insert CAS number if available]
1. Kinase Inhibition
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine can act as selective inhibitors of serine/threonine kinases. The specific compound has been shown to modulate the activity of key kinases involved in cellular proliferation and differentiation processes. For instance, it has demonstrated inhibitory effects on p70S6K and Akt pathways, which are crucial for cancer cell survival and growth .
2. Anti-inflammatory Activity
The compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit cyclooxygenase (COX) enzymes, specifically COX-2, which plays a pivotal role in inflammation and pain pathways. The IC50 value for COX-2 inhibition was reported to be comparable to that of established anti-inflammatory drugs like celecoxib .
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
Case Study 1: Anticonvulsant Activity
In a study evaluating various acetamide derivatives, the compound demonstrated protective effects against maximal electroshock (MES) seizures at doses of 100 mg/kg. Notably, compounds with a trifluoromethyl group showed enhanced anticonvulsant activity compared to their non-fluorinated analogs .
Case Study 2: Anti-inflammatory Effects
In vivo experiments using carrageenan-induced paw edema models revealed that the compound significantly reduced inflammation when administered at therapeutic doses. The efficacy was attributed to its ability to inhibit COX enzymes effectively .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of this compound. Modifications to the phenyl rings and the introduction of electron-withdrawing groups like trifluoromethyl have been shown to enhance both potency and selectivity for kinase inhibition.
Q & A
What synthetic methodologies are recommended for preparing 2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide?
Basic Research Question
A robust synthesis involves coupling pyrazolo[3,4-d]pyrimidinone scaffolds with sulfanyl-acetamide moieties. Key steps include:
- Nucleophilic substitution : React 6-chloro-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one with thiol-containing intermediates (e.g., mercaptoacetamide derivatives) under basic conditions (e.g., K₂CO₃ in DMF) .
- Amide bond formation : Use coupling agents like EDCI/HOBt for attaching the 3-(trifluoromethyl)phenyl group to the acetamide backbone .
- Purification : Employ column chromatography (silica gel, EtOAc/hexane gradient) and recrystallization (ethanol/water) to isolate the product. Confirm purity via HPLC (≥98%) .
What analytical techniques are critical for structural elucidation of this compound?
Basic Research Question
Combined spectroscopic and computational methods are essential:
- NMR : ¹H/¹³C NMR to confirm regioselectivity of the sulfanyl group and amide linkage. Key signals: δ ~7.5–8.5 ppm (aromatic protons), δ ~170 ppm (carbonyl carbons) .
- X-ray crystallography : Resolve steric effects of the trifluoromethyl group and pyrazolo-pyrimidinone core .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C₂₁H₁₄F₃N₅O₂S) with <2 ppm error .
How can computational chemistry guide the optimization of reaction yields for this compound?
Advanced Research Question
Integrate quantum chemical calculations (e.g., DFT) with experimental design:
- Reaction path analysis : Simulate transition states for sulfanyl substitution to identify rate-limiting steps (e.g., steric hindrance from the phenyl group) .
- Solvent effects : Use COSMO-RS models to predict solvent polarity impacts on nucleophilic substitution (e.g., DMF vs. THF) .
- Statistical Design of Experiments (DoE) : Apply fractional factorial designs to optimize temperature, catalyst loading, and reaction time, reducing experimental runs by 50% .
How should researchers address contradictions in reported biological activity data for analogs of this compound?
Advanced Research Question
Discrepancies in bioactivity (e.g., IC₅₀ variability) require systematic validation:
- Control for stereochemistry : Use chiral HPLC to isolate enantiomers, as trifluoromethyl groups may induce stereoselective interactions .
- Assay standardization : Compare results across cell lines (e.g., HEK293 vs. HeLa) with standardized protocols for ATP concentration and incubation time .
- Meta-analysis : Pool data from patents (e.g., EP 4374877A2) and journals to identify trends in structure-activity relationships (SAR), focusing on substituent effects (e.g., electron-withdrawing groups at the pyrimidinone position) .
What strategies improve metabolic stability in derivatives of this compound?
Advanced Research Question
Enhance pharmacokinetic properties through rational design:
- Trifluoromethyl group : Exploit its electron-withdrawing nature to reduce CYP450-mediated oxidation. Validate via microsomal stability assays (human liver microsomes, NADPH cofactor) .
- Sulfanyl-to-sulfone modification : Test oxidation-resistant analogs in vitro (e.g., replace -S- with -SO₂-), though this may reduce solubility .
- Prodrug approaches : Introduce ester moieties (e.g., ethyl acetate) to improve oral bioavailability, followed by enzymatic hydrolysis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
